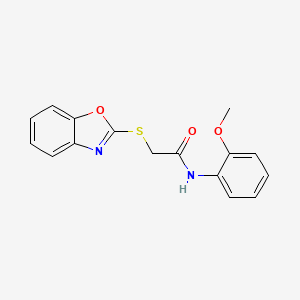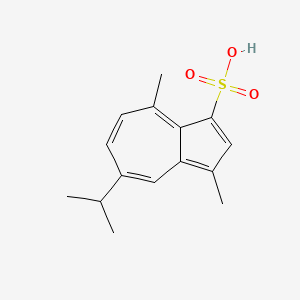
Gualenic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium gualenate is a sesquiterpenoid.
Applications De Recherche Scientifique
Succinic Acid Production
Gualenic acid, derived from herbal extraction residues, shows potential in the production of succinic acid. A study by (Wang et al., 2018) demonstrated that residues like Glycyrrhiza uralensis Fisch, after undergoing dilute acid pretreatment, can lead to higher yields of succinic acid. This finding indicates the feasibility of using herbal extraction residues, including those containing gualenic acid, in biotechnological applications for sustainable chemical production.
Metabolic Profiling in Herbal Medicine
In herbal medicine, the metabolic profiling of plants such as Commiphora wightii, which may contain gualenic acid, reveals a variety of metabolites with pharmaceutical and nutraceutical significance. (Bhatia et al., 2015) identified compounds like quinic acid and myo-inositol in significant concentrations, suggesting the potential of gualenic acid-containing plants in producing beneficial compounds for health and wellness products.
Fire Retardant Properties
Research by (Wang et al., 2004) on the fire retardant mechanism of boric acid on wood highlights the potential of acid treatments in enhancing material properties. Although not directly related to gualenic acid, this study opens avenues for exploring the properties of various acids, including gualenic acid, in material sciences and engineering applications.
Waste Water Treatment
Gualenic acid derivatives could be explored in environmental applications such as waste water treatment. For instance, (Mahto & Mishra, 2021) demonstrated the use of Guar Gum grafted with Itaconic Acid in effectively removing pollutants from waste water. This suggests the potential for similar applications using gualenic acid or its derivatives.
Propriétés
Numéro CAS |
16915-32-5 |
|---|---|
Nom du produit |
Gualenic acid |
Formule moléculaire |
C15H18O3S |
Poids moléculaire |
278.4 g/mol |
Nom IUPAC |
3,8-dimethyl-5-propan-2-ylazulene-1-sulfonic acid |
InChI |
InChI=1S/C15H18O3S/c1-9(2)12-6-5-10(3)15-13(8-12)11(4)7-14(15)19(16,17)18/h5-9H,1-4H3,(H,16,17,18) |
Clé InChI |
VIZXMHCBZLGUET-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=CC(=C2C=C(C=C1)C(C)C)C)S(=O)(=O)O |
SMILES canonique |
CC1=C2C(=CC(=C2C=C(C=C1)C(C)C)C)S(=O)(=O)O |
Autres numéros CAS |
16915-32-5 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



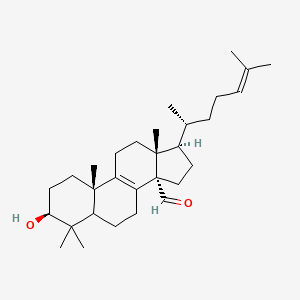
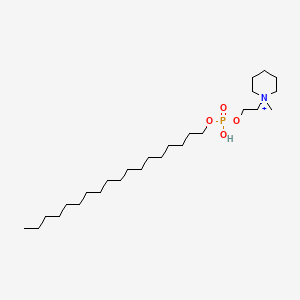
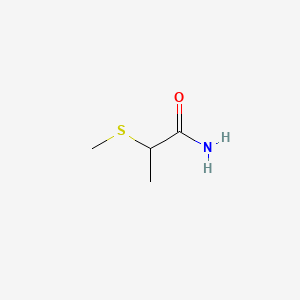
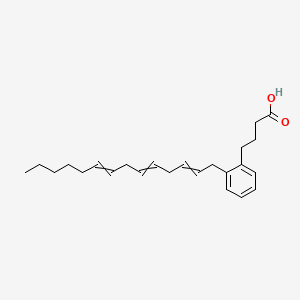
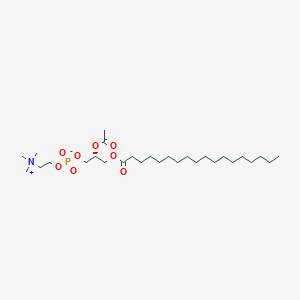
![[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[(2R,3S,4R,5R)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B1221639.png)
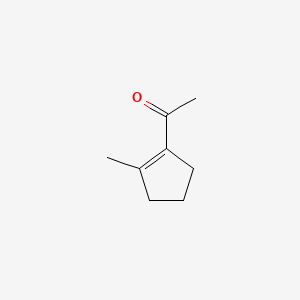
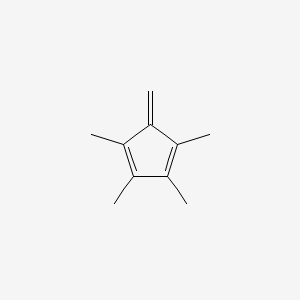
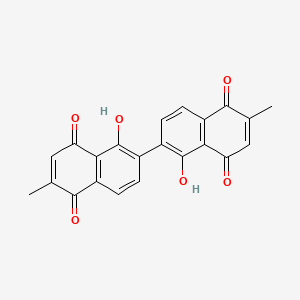
![Acetic acid [2-(4-acetamido-6-phenyl-1,3,5-triazin-2-yl)phenyl] ester](/img/structure/B1221648.png)
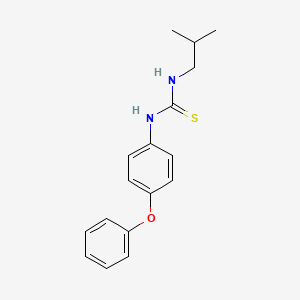
![2-[5-Bromo-2-ethoxy-4-(hydroxymethyl)phenoxy]acetic acid](/img/structure/B1221651.png)
![ethyl 3-[(2-oxo-2H-chromen-4-yl)thio]-2-butenoate](/img/structure/B1221653.png)
